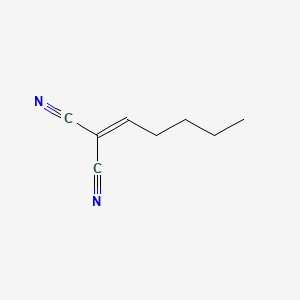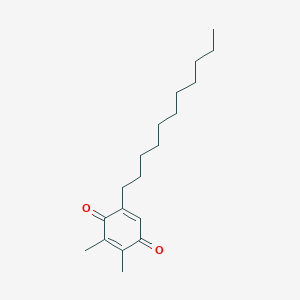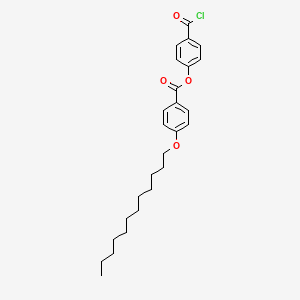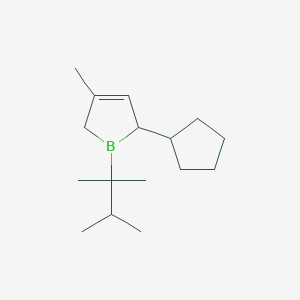
2-Pentylidenemalononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentylidenemalononitrile is an organic compound characterized by the presence of a pentylidene group attached to a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentylidenemalononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with malononitrile in the presence of a base catalyst. For instance, the reaction between pentanal and malononitrile in the presence of a base such as piperidine or pyridine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of solid base catalysts, such as hydrotalcites, can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Pentylidenemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield the corresponding amines or other reduced products.
Substitution: The nitrile groups in the compound can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2-Pentylidenemalononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Pentylidenemalononitrile involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield a variety of products. The compound’s reactivity is influenced by the electronic properties of the pentylidene group, which can stabilize or destabilize reaction intermediates .
Comparison with Similar Compounds
Benzylidenemalononitrile: Similar in structure but with a benzylidene group instead of a pentylidene group.
Ethylidenemalononitrile: Contains an ethylidene group instead of a pentylidene group.
Methylidenemalononitrile: Contains a methylidene group instead of a pentylidene group.
Uniqueness: 2-Pentylidenemalononitrile is unique due to the presence of the pentylidene group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
112654-35-0 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-pentylidenepropanedinitrile |
InChI |
InChI=1S/C8H10N2/c1-2-3-4-5-8(6-9)7-10/h5H,2-4H2,1H3 |
InChI Key |
RADLRJJXSMRHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)



![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)



